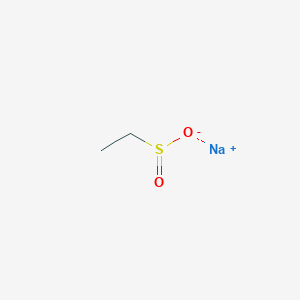
Etanosulfinato de Sodio
Descripción general
Descripción
Sodium Ethanesulfinate, also known as Sodium ethyl sulfonate or Sodium ethyl sulfinate, is an inorganic compound with the chemical formula C2H5NaO2S. It is a white crystalline powder that is highly soluble in water, forming a transparent solution. This compound is commonly used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
Sodium Ethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosulfur compounds.
Biology: It is used in the study of biological processes involving sulfur-containing compounds.
Medicine: Sodium Ethanesulfinate is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used as an additive in the production of flame retardants, disinfectants, and detergents.
Mecanismo De Acción
Target of Action
Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is primarily used as a reagent in organic synthesis . It acts as a versatile building block for preparing many valuable organosulfur compounds .
Mode of Action
Sodium Ethanesulfinate interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . This interaction leads to the formation of S–S, N–S, and C–S bonds .
Biochemical Pathways
Sodium Ethanesulfinate affects several biochemical pathways. It has been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . It also plays a role in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The result of Sodium Ethanesulfinate’s action is the formation of a variety of organosulfur compounds . These compounds have various applications in the field of organic synthesis .
Action Environment
The action of Sodium Ethanesulfinate can be influenced by environmental factors such as temperature and reaction conditions . For instance, it can act as different types of reagents depending on the reaction conditions . Additionally, it should be stored in a tightly closed container, away from fire sources and oxidizing agents .
Análisis Bioquímico
Biochemical Properties
Sodium Ethanesulfinate plays a significant role in biochemical reactions, particularly as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial for the synthesis of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to act as a versatile building block in these reactions highlights its importance in biochemical processes.
Cellular Effects
Sodium Ethanesulfinate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby modulating cellular functions. For instance, Sodium Ethanesulfinate can impact the regulation of ion channels and transporters, affecting the movement of ions across cell membranes . These effects can have significant implications for cellular homeostasis and overall cell function.
Molecular Mechanism
At the molecular level, Sodium Ethanesulfinate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in their structure and function. Additionally, Sodium Ethanesulfinate can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . These molecular interactions are essential for understanding the compound’s mechanism of action and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Ethanesulfinate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, Sodium Ethanesulfinate may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Sodium Ethanesulfinate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Sodium Ethanesulfinate can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
Sodium Ethanesulfinate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For example, Sodium Ethanesulfinate can participate in the sulfur cycle, contributing to the formation and transformation of sulfur-containing compounds . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.
Transport and Distribution
Within cells and tissues, Sodium Ethanesulfinate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, Sodium Ethanesulfinate may be actively transported across cell membranes by ion channels or carrier proteins, influencing its distribution within the cell . Understanding the transport and distribution mechanisms is important for elucidating the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
Sodium Ethanesulfinate’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Sodium Ethanesulfinate may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Sodium Ethanesulfinate is a critical factor in determining its biochemical and physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Ethanesulfinate is typically synthesized through the reaction of ethylene sulfonic acid with sodium hydroxide. The reaction is carried out by mixing ethylene sulfonic acid and sodium hydroxide in a suitable molar ratio in a reaction vessel. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of Sodium Ethanesulfinate. The product is then filtered, washed, and dried to obtain pure Sodium Ethanesulfinate .
Industrial Production Methods: In industrial settings, the production of Sodium Ethanesulfinate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Ethanesulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a versatile building block for the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Common Reagents and Conditions:
Oxidation: Sodium Ethanesulfinate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: It can be reduced using reducing agents like sodium borohydride to form ethyl sulfinate.
Substitution: Sodium Ethanesulfinate can undergo substitution reactions with various electrophiles to form sulfonylated products.
Major Products: The major products formed from these reactions include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Comparación Con Compuestos Similares
- Sodium Methanesulfinate (CH3SO2Na)
- Sodium Benzenesulfinate (C6H5SO2Na)
- Sodium p-Toluenesulfinate (CH3C6H4SO2Na)
Comparison: Sodium Ethanesulfinate is unique due to its specific chemical structure and reactivity. Compared to Sodium Methanesulfinate, it has a longer carbon chain, which can influence its reactivity and the types of products formed. Sodium Benzenesulfinate and Sodium p-Toluenesulfinate have aromatic rings, which impart different chemical properties and reactivities compared to the aliphatic structure of Sodium Ethanesulfinate .
Propiedades
IUPAC Name |
sodium;ethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629330 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-08-9 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: One of the papers describes a novel synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a potential antitrichomonal agent, using sodium ethanesulfinate. What makes sodium ethanesulfinate a suitable reagent in this particular synthesis?
A1: The effectiveness of sodium ethanesulfinate in this synthesis stems from its ability to act as a nucleophile. Specifically, it readily undergoes alkylation reactions with alkyl halides [2]. In the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, sodium ethanesulfinate reacts with 1-(2′-haloethyl)-2-methyl-5-nitroimidazoles in dimethylformamide, effectively substituting the halogen atom and forming the desired ethylsulfonyl ethyl side chain [2]. This reaction highlights the utility of sodium ethanesulfinate in constructing molecules with potential pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

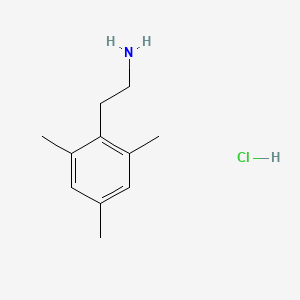

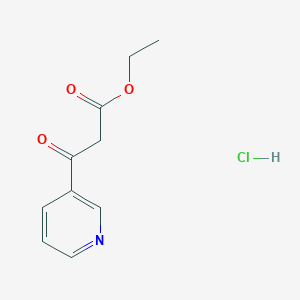
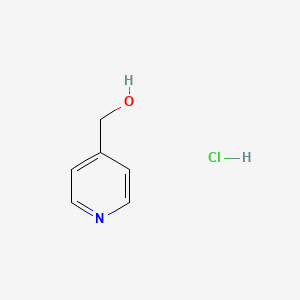


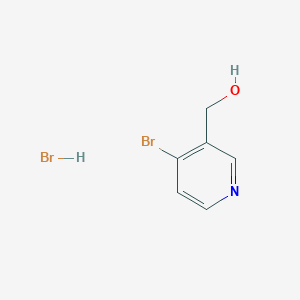



![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
